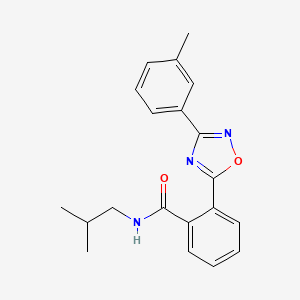
N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as IBTB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学研究应用
N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neuroprotection, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to protect against neurotoxicity induced by beta-amyloid peptides, which are associated with Alzheimer's disease. In anti-inflammatory therapy, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
作用机制
The mechanism of action of N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the inhibition of specific enzymes and signaling pathways. In cancer research, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In neuroprotection, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to activate the PI3K/Akt signaling pathway, which is involved in neuronal survival and growth. In anti-inflammatory therapy, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been reported to inhibit the NF-kB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer research, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been reported to induce apoptosis, inhibit tumor angiogenesis, and suppress tumor growth. In neuroprotection, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to protect against beta-amyloid-induced neurotoxicity and promote neuronal survival and growth. In anti-inflammatory therapy, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity, which makes it a useful tool for studying specific enzymes and signaling pathways. Another advantage is its low toxicity, which allows for higher doses to be administered without adverse effects. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. One direction is to further investigate its potential applications in cancer research, neuroprotection, and anti-inflammatory therapy. Another direction is to explore its mechanism of action in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, future research could focus on developing more efficient synthesis methods for N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide and improving its solubility in aqueous solutions.
合成方法
The synthesis method of N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with isobutylamine and 4-dimethylaminopyridine in the presence of N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with benzoyl chloride to yield N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide.
属性
IUPAC Name |
2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)12-21-19(24)16-9-4-5-10-17(16)20-22-18(23-25-20)15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJBCVKKSFKSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713241.png)
![5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide](/img/structure/B7713244.png)
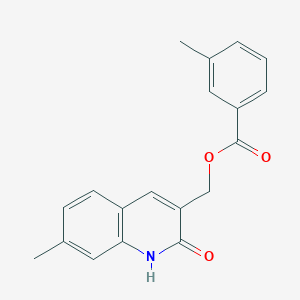
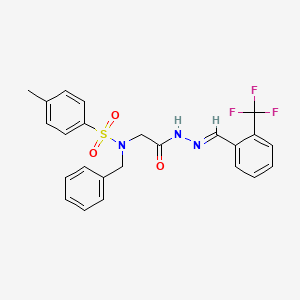

![3-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713261.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7713274.png)
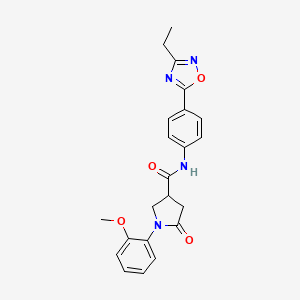

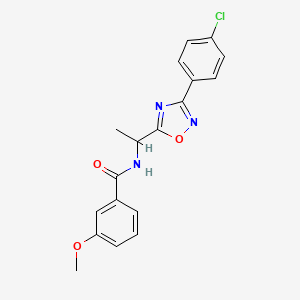

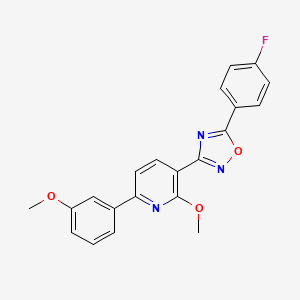
![N-[(2-chlorophenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713347.png)